molecular formula C10H14ClNO3 B12867664 5-Chloroquinaldine trihydrate

5-Chloroquinaldine trihydrate

Cat. No.: B12867664
M. Wt: 231.67 g/mol
InChI Key: JXVKLKXHTBMKJX-UHFFFAOYSA-N
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Description

5-Chloroquinaldine trihydrate is a chemical compound with the molecular formula C10H8ClN·3H2O. It is a derivative of quinoline, characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 2nd position on the quinoline ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinaldine trihydrate typically involves the chlorination of quinaldine (2-methylquinoline). One common method includes the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of phase-transfer catalysts can also enhance the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloroquinaldine trihydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The compound can be reduced to form 5-chloro-2-methyl-1,2,3,4-tetrahydroquinoline.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

Scientific Research Applications

5-Chloroquinaldine trihydrate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for antimalarial and anticancer agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-Chloroquinaldine trihydrate is primarily related to its ability to interact with biological targets. It can inhibit the action of certain enzymes and disrupt cellular processes. For example, in antimalarial research, it is believed to interfere with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and subsequent parasite death .

Comparison with Similar Compounds

    2-Methylquinoline: Lacks the chlorine atom at the 5th position.

    5-Bromoquinaldine: Similar structure but with a bromine atom instead of chlorine.

    5-Chloro-2-methylquinoline: Similar structure but without the trihydrate form.

Uniqueness: 5-Chloroquinaldine trihydrate is unique due to its specific substitution pattern and the presence of three water molecules in its crystalline form. This unique structure can influence its reactivity and solubility, making it distinct from other quinoline derivatives .

Properties

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

5-chloro-2-methylquinoline;trihydrate

InChI

InChI=1S/C10H8ClN.3H2O/c1-7-5-6-8-9(11)3-2-4-10(8)12-7;;;/h2-6H,1H3;3*1H2

InChI Key

JXVKLKXHTBMKJX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)Cl.O.O.O

Origin of Product

United States

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